Methyl 3-(2-oxopiperidin-1-yl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(2-oxopiperidin-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-13-9(12)5-7-10-6-3-2-4-8(10)11/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIZTXIWCPAGNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Established Synthetic Routes to Methyl 3-(2-Oxopiperidin-1-yl)propanoate
Direct N-Alkylation Approaches
A primary and straightforward strategy for the synthesis of this compound involves the direct N-alkylation of 2-piperidone (B129406). This can be theoretically achieved via a Michael addition reaction between 2-piperidone and methyl acrylate (B77674). The aza-Michael reaction, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a well-established method for forming carbon-nitrogen bonds. researchgate.netorganic-chemistry.org
In this proposed synthesis, the nitrogen atom of the 2-piperidone lactam acts as the nucleophile, attacking the β-carbon of methyl acrylate. This reaction is typically facilitated by a base, which deprotonates the lactam nitrogen, thereby increasing its nucleophilicity.
Proposed Reaction Scheme:
A variety of bases can be employed to catalyze this reaction, with common choices including sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium methoxide (B1231860) (NaOMe). The selection of the solvent is also crucial, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) often being preferred. While this direct approach is theoretically sound, the inherent low nucleophilicity of the lactam nitrogen in 2-piperidone can present a challenge, potentially leading to low yields or requiring harsh reaction conditions. To overcome this, microwave irradiation has been shown to significantly accelerate Michael additions of amines to acrylates, reducing reaction times and often improving yields. nih.govresearchgate.net
A patent for the synthesis of a related compound, methyl 3-(4-oxopiperidin-1-yl)propanoate, describes the reaction of 4-piperidone (B1582916) hydrate (B1144303) hydrochloride with methyl acrylate in methanol, using potassium carbonate as the base. google.comgoogle.com This demonstrates the feasibility of the conjugate addition of a piperidone nitrogen to methyl acrylate under basic conditions.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 2-Piperidone | Methyl acrylate | NaH | DMF | This compound |
| 4-Piperidone | Methyl acrylate | K₂CO₃ | Methanol | Methyl 3-(4-oxopiperidin-1-yl)propanoate |
Ring-Closing Metathesis Strategies for Piperidinone Formation
Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the construction of various ring systems, including nitrogen-containing heterocycles. wikipedia.orgnih.govorganic-chemistry.org This reaction, which typically employs ruthenium-based catalysts such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile byproduct like ethylene. wikipedia.org
A plausible, albeit indirect, route to N-substituted 2-piperidinones could involve an RCM approach. This would necessitate the synthesis of a suitable acyclic precursor containing two terminal alkene functionalities and a nitrogen atom that will become part of the piperidinone ring. For the synthesis of the specific target compound, a precursor such as N-allyl-N-(pent-4-enoyl)glycine methyl ester could be envisioned. The RCM of this precursor would form the six-membered ring, which could then be further modified to yield the desired product.
While RCM is a versatile method, its application to the direct synthesis of simple N-substituted 2-piperidinones is not extensively documented, with its utility being more prominent in the synthesis of more complex polycyclic and macrocyclic structures. nih.gov
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. hse.runih.gov Several MCRs have been developed for the synthesis of highly substituted piperidinone scaffolds. nih.govresearchgate.net
For instance, a one-pot, five-component reaction involving aromatic aldehydes, nitriles, dialkyl malonates, and ammonium (B1175870) acetate (B1210297) has been reported to produce polysubstituted 2-piperidinones with high diastereoselectivity. nih.gov Another example is an organophotocatalyzed [1+2+3] strategy for the modular synthesis of unprotected 2-piperidinones at room temperature. nih.gov
While these MCRs are powerful for generating molecular diversity, they are generally not suited for the direct synthesis of a simple, specifically substituted compound like this compound. The complexity of the starting materials and the resulting products in these reactions makes them less ideal for this particular target. However, they represent a significant area of research in the broader field of piperidinone synthesis.
Precursor Synthesis and Intermediate Transformations
Derivatization of Piperidinones as Precursors for Analogous Compounds
The derivatization of the piperidinone scaffold is a common strategy to access a wide range of analogues with diverse biological activities. nih.gov The nitrogen atom of the piperidinone ring is a key site for functionalization. N-substituted piperidines can be synthesized from piperidone precursors through various reactions. researchgate.net For example, a reductive amination reaction between N-Boc-piperidin-4-one and an aniline (B41778) derivative has been employed, followed by modification of the piperidine (B6355638) nitrogen. researchgate.net
Furthermore, the synthesis of chirally enriched donepezil (B133215) analogues has been achieved using 2-substituted 4-piperidone building blocks, demonstrating the versatility of the piperidone core in generating complex molecular architectures. acs.org The synthesis of various N-substituted piperidines from piperidone highlights the importance of this heterocyclic core as a versatile starting material. nih.gov
Utilization of Acrylate Conjugate Additions in Related Systems
The conjugate addition of amines to acrylates is a fundamental transformation in organic synthesis, providing access to β-amino esters, which are valuable synthetic intermediates. organic-chemistry.org This reaction has been explored under various conditions, including solvent-free and catalyst-free systems, as well as with the use of various catalysts to improve efficiency and yield. researchgate.netsemanticscholar.org
A notable application of this reaction in the synthesis of piperidine-containing structures is the Dieckmann cyclization. In this approach, a primary amine is reacted with two equivalents of an acrylate ester, such as methyl acrylate, to form a diester. This diester can then undergo an intramolecular cyclization to form a β-keto ester, which can be further converted to a piperidone. For example, the condensation of phenethylamine (B48288) with two equivalents of methyl acrylate affords an amino-diester, which upon Dieckmann cyclization, yields a 3-carbomethoxy-N-phenethyl-4-piperidone. researchgate.net This strategy underscores the utility of acrylate conjugate additions in constructing the core structure of piperidones.
| Amine | Acrylate | Product of Conjugate Addition | Subsequent Reaction | Final Piperidone Product |
| Benzylamine | Methyl acrylate | Methyl 3-(benzylamino)propanoate | - | - |
| Phenethylamine | Methyl acrylate (2 equiv.) | Dimethyl 3,3'-(phenethylazanediyl)dipropanoate | Dieckmann Cyclization | 3-Carbomethoxy-N-phenethyl-4-piperidone |
Role of Beta-Lactam Chemistry in Accessing Oxopiperidine Scaffolds
The strained four-membered β-lactam ring is a versatile synthetic intermediate, renowned for its role in the synthesis of a wide array of nitrogen-containing heterocycles. nih.gov Due to significant ring strain, β-lactams are more susceptible to hydrolysis and other ring-opening reactions compared to their less strained counterparts like γ-lactams (5-membered) and δ-lactams (6-membered). wikipedia.orgnih.gov This inherent reactivity makes them valuable precursors for constructing more complex molecular architectures.
While the direct ring expansion of a β-lactam to a δ-lactam (2-oxopiperidone) is not a commonly reported transformation, the principles of ring expansion in related systems suggest its plausibility. For instance, cobalt-catalyzed ring expansion of aziridines has been utilized for the regioselective synthesis of β-lactams. nih.gov This type of transformation, involving the insertion of a carbonyl group, highlights a potential strategy that could be conceptually adapted for the expansion of β-lactams to larger ring systems. The reactivity of the β-lactam amide bond, which is less stabilized by resonance due to ring strain, makes it more ketone-like and thus a potential site for cleavage and subsequent incorporation into a larger ring. wikipedia.org
Furthermore, β-lactams serve as crucial synthons in the preparation of various biologically significant heterocyclic compounds. nih.gov The "β-lactam-synthon method" has been extensively developed to provide efficient routes to non-protein amino acids, oligopeptides, and various nitrogen heterocycles. nih.gov Although direct conversion to 2-oxopiperidines is not a primary focus in the existing literature, the strategic opening of the β-lactam ring followed by cyclization with a suitable three-carbon synthon presents a hypothetical pathway to the oxopiperidine scaffold.
Green Chemistry Approaches and Flow Chemistry Applications
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. Green chemistry principles, such as the use of less hazardous solvents, catalytic reactions, and energy-efficient methods, are increasingly being integrated into the synthesis of valuable chemical entities.
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), natural products, and commodity chemicals. flinders.edu.au This methodology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability. flinders.edu.au The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize by-product formation.
While the direct continuous flow synthesis of "this compound" is not extensively documented, the application of this technology to the synthesis of analogous heterocyclic structures demonstrates its potential. For instance, continuous flow processes have been successfully developed for the synthesis of β-lactam antibiotics, showcasing the ability to handle complex molecular structures and multi-step reactions in a flow regime. nih.gov Furthermore, a practical continuous flow protocol has been developed for the highly diastereoselective synthesis of α-chiral piperidines, achieving high yields and excellent stereocontrol within minutes. acs.org The synthesis of 2-substituted oxazolidinones, another class of important heterocyclic compounds, has also been achieved using a halide-free, organocatalytic continuous flow approach with carbon dioxide as a C1 source. rsc.org These examples underscore the versatility and efficiency of continuous flow systems in constructing nitrogen-containing heterocyclic scaffolds, suggesting a strong potential for its application in the synthesis of 2-oxopiperidone derivatives.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Selected Heterocycles
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Heat & Mass Transfer | Often limited, can lead to hotspots and side reactions. | Excellent control, uniform temperature and mixing. |
| Safety | Handling of large quantities of hazardous materials. | Small reaction volumes, enhanced safety. |
| Scalability | Can be challenging, often requires re-optimization. | Generally straightforward by extending operation time. |
| Reaction Time | Can be lengthy, from hours to days. | Significantly reduced, often in the order of minutes. |
| Process Control | Manual or semi-automated. | Fully automated with real-time monitoring. |
Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry, offering a dramatic reduction in reaction times, increased product yields, and often improved product purity compared to conventional heating methods. ajrconline.org Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates significantly. psu.edu
This technology has been widely applied to the synthesis of a diverse range of nitrogen- and oxygen-containing heterocyclic scaffolds. nih.gov The synthesis of various piperidine-containing compounds has been successfully achieved using microwave irradiation, often resulting in excellent yields in a fraction of the time required by conventional methods. nih.gov For example, the microwave-assisted synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione analogues from all natural α-amino acids was accomplished in a quick one-pot procedure with good to excellent yields. researchgate.net This demonstrates the utility of microwave energy in facilitating multi-component reactions to build complex heterocyclic systems. Given the polar nature of the reactants and intermediates involved in the formation of the 2-oxopiperidine ring and the subsequent Michael addition of methyl acrylate, microwave-assisted synthesis presents a highly attractive and efficient method for the preparation of "this compound" and its derivatives.
Table 2: Examples of Microwave-Assisted Synthesis of N-Heterocycles
| Heterocycle | Reaction Type | Reaction Time (Microwave) | Reaction Time (Conventional) | Yield (Microwave) |
| Quinolin-4-ylmethoxychromen-4-ones | Multicomponent | 4 min | 60 min | 80-95% nih.gov |
| Quinoline-fused 1,4-benzodiazepines | Condensation | Not specified | Not specified | 92-97% nih.gov |
| 2-Piperidinones | [1+2+3] Strategy | Not specified | Not specified | 71-99% nih.gov |
| 3-(Thien-3-yl)imidazolidine-2,4-diones | One-pot | Not specified | Not specified | 41-89% researchgate.net |
Stereoselective Synthesis of Enantiopure Analogues and Derivatives
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to access enantiomerically pure compounds is of paramount importance in medicinal chemistry. The 2-oxopiperidine scaffold presents opportunities for stereocenters at various positions, particularly at the C3 and C4 positions of the piperidine ring.
The stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidin-2-one derivatives has been achieved starting from 2-pyridone. researchgate.net By employing a chiral auxiliary, such as a galactose derivative attached to the nitrogen atom, nucleophilic additions to the pyridone ring can proceed with high regio- and stereoselectivity. researchgate.net This approach allows for the controlled introduction of substituents at the 4-position, and subsequent reactions can introduce substituents at the 3-position in a stereoselective manner.
Furthermore, the stereoselective alkylation of 2-oxopiperazines at the C3 position has been studied, providing insights into controlling the stereochemistry adjacent to the carbonyl group. benjamin-bouvier.fr Quantum chemistry calculations have been used to understand the origin of stereoselectivity, revealing that a subtle balance of steric hindrance and conformational control of the ring dictates the facial selectivity of the alkylation. benjamin-bouvier.fr These principles can be applied to the design of stereoselective syntheses of 3-substituted 2-oxopiperidines.
A cross-coupling approach involving a Rh-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and boronic acids. nih.gov This method provides access to a wide variety of chiral piperidines with high enantioselectivity and functional group tolerance. While this method yields piperidines rather than piperidinones, it highlights a powerful strategy for creating stereocenters in a six-membered nitrogen heterocycle that could potentially be adapted.
The use of chiral N-tert-butanesulfinyl groups as auxiliaries has proven effective in the diastereoselective synthesis of densely substituted pyrrolidines via [3+2] cycloaddition reactions. nih.gov The sulfinyl group acts as a powerful chiral directing group, enabling high levels of stereocontrol. This strategy is broadly applicable in asymmetric synthesis and could be adapted for the stereoselective construction of substituted 2-oxopiperidones.
Chemical Reactivity and Transformation Studies
Ester Hydrolysis Kinetics and Mechanistic Investigations
The ester functionality in Methyl 3-(2-oxopiperidin-1-yl)propanoate is susceptible to hydrolysis, a reaction of significant interest in understanding the compound's stability and degradation pathways. The kinetics and mechanism of this hydrolysis are influenced by various factors, including the presence of substituents and the pH of the medium.
Influence of Substituents on Hydrolysis Rates and Mechanisms, exemplified by analogous structures
The rate of ester hydrolysis can be significantly affected by the electronic and steric nature of substituents on both the acyl and alkoxy portions of the ester. For analogous ester compounds, it has been demonstrated that electron-withdrawing groups on the acyl portion increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, thereby accelerating hydrolysis. cdnsciencepub.comarkat-usa.org Conversely, electron-donating groups decrease the electrophilicity and slow down the hydrolysis rate. cdnsciencepub.com
Steric hindrance around the ester group can also play a crucial role. Bulky substituents near the reaction center can impede the approach of the nucleophile, leading to a decrease in the rate of hydrolysis. masterorganicchemistry.com In the case of this compound, the 2-oxopiperidin-1-yl group attached to the propanoate moiety exerts a specific electronic and steric influence that dictates its hydrolysis rate compared to simpler methyl propanoate esters.
| Substituent on Acyl Group | Electronic Effect | Steric Effect | Relative Hydrolysis Rate |
|---|---|---|---|
| -NO₂ (electron-withdrawing) | Increases electrophilicity of carbonyl carbon | Minimal | Increased |
| -CH₃ (electron-donating) | Decreases electrophilicity of carbonyl carbon | Minimal | Decreased |
| -C(CH₃)₃ (tert-butyl) | Electron-donating | High steric hindrance | Significantly Decreased |
pH-Dependent Reactivity Profiles in related compounds
The hydrolysis of esters is subject to catalysis by both acids and bases. nih.gov Consequently, the rate of hydrolysis of compounds like this compound is highly dependent on the pH of the solution. A typical pH-rate profile for ester hydrolysis shows a U-shaped curve, with the minimum rate occurring in the neutral pH range and the rate increasing at both acidic and basic pH. nih.govresearchgate.net
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the attack of a water molecule.
Neutral Hydrolysis: In the neutral pH range, the uncatalyzed hydrolysis by water is generally slow.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon. This process is typically faster than acid-catalyzed hydrolysis and is irreversible due to the formation of a carboxylate anion. nih.govchemrxiv.org
Studies on the hydrolysis of β-lactam antibiotics, which also contain ester and lactam functionalities, have shown that base-catalyzed hydrolysis rates are significantly greater than acid-catalyzed and neutral pH hydrolysis rates. nih.gov For these related compounds, hydrolysis rates were observed to increase 2.5- to 3.9-fold for every 10 °C rise in temperature. nih.gov
| pH Range | Catalyst | Mechanism | Relative Rate |
|---|---|---|---|
| Acidic (pH < 4) | H₃O⁺ | Protonation of carbonyl oxygen, followed by nucleophilic attack of H₂O | High |
| Neutral (pH 4-8) | H₂O (uncatalyzed) | Direct nucleophilic attack of H₂O | Low |
| Basic (pH > 8) | OH⁻ | Direct nucleophilic attack of OH⁻ | Very High |
Reactions Involving the Lactam Moiety
The 2-oxopiperidine (δ-valerolactam) ring in this compound contains a cyclic amide (lactam) functionality, which exhibits its own characteristic reactivity.
N-Substitution Reactions
The nitrogen atom of the lactam is part of an amide linkage and is generally less nucleophilic than that of an amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, N-substitution reactions can still occur under appropriate conditions.
N-Alkylation: The alkylation of the lactam nitrogen can be achieved using a strong base to deprotonate the N-H bond, followed by reaction with an alkyl halide. Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
N-Acylation: Acylation of the lactam nitrogen can be accomplished using acylating agents such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the liberated acid. derpharmachemica.comsemanticscholar.orgresearchgate.netresearchgate.net This reaction leads to the formation of an N-acyl lactam, which is an imide derivative.
Carbonyl Reactivity, including transformations of ketone functionalities in related 4-oxopiperidinyl compounds
The carbonyl group of the lactam is less reactive towards nucleophiles than the carbonyl group of a ketone due to the resonance stabilization from the adjacent nitrogen atom. However, it can undergo certain transformations. In analogous 4-oxopiperidinyl compounds, where a ketone functionality is present in the piperidine (B6355638) ring, a wider range of carbonyl reactions has been studied. These reactions provide insight into the potential transformations at a carbonyl group within a piperidine ring system.
Reduction: The ketone functionality in 4-oxopiperidones can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comumn.educhemguide.co.uk This reaction is generally chemoselective, leaving the ester group intact.
Wittig Reaction: The Wittig reaction can be used to convert the ketone in 4-oxopiperidones into an alkene. commonorganicchemistry.comorganic-chemistry.orgwikipedia.orgpitt.edumasterorganicchemistry.com This involves the reaction of the ketone with a phosphonium (B103445) ylide. The reactivity of the ylide determines the stereochemical outcome of the resulting alkene. organic-chemistry.org
Knoevenagel Condensation: The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene (B1212753) compound in the presence of a basic catalyst, such as an amine. academie-sciences.frorganic-chemistry.org This reaction can be applied to 4-oxopiperidones to form α,β-unsaturated products. mdpi.comsciforum.netresearchgate.netresearchgate.net
Reactions Involving the Ester Functionality
Beyond hydrolysis, the methyl ester group of this compound can undergo several other important chemical transformations.
Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgresearchgate.net For example, reacting the methyl ester with a higher boiling point alcohol can lead to the formation of a new ester and methanol. This equilibrium-driven reaction can be pushed towards the products by removing the lower-boiling alcohol (methanol) by distillation. wikipedia.org
Reduction: The ester group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the ester and the lactam functionalities. harvard.eduacs.org However, more selective reducing agents can be employed. Lithium borohydride (LiBH₄) is known to selectively reduce esters in the presence of amides (and by extension, lactams). harvard.edu Therefore, treatment of this compound with LiBH₄ would be expected to yield 3-(2-oxopiperidin-1-yl)propan-1-ol.
Aminolysis: The reaction of the ester with an amine leads to the formation of an amide. wikipedia.org This transformation, known as aminolysis, typically requires heating or catalysis. The rate of aminolysis is dependent on the nucleophilicity of the amine and the nature of the ester.
| Reaction | Reagent(s) | Product | Notes |
|---|---|---|---|
| Transesterification | R'OH, H⁺ or OR'⁻ | R-COOR' | Equilibrium reaction, driven by removal of CH₃OH |
| Reduction (to alcohol) | LiAlH₄ or LiBH₄ | 3-(2-oxopiperidin-1-yl)propan-1-ol | LiBH₄ offers better chemoselectivity over the lactam |
| Aminolysis | R'R''NH | 3-(2-oxopiperidin-1-yl)-N-(alkyl/aryl)propanamide | Forms a new amide bond |
Advanced Chemical Transformations and Functionalization
The side chain of this compound offers opportunities for modification through radical-mediated processes. Radical reactions can be initiated on the propanoate chain to introduce new functional groups. For instance, the generation of a radical adjacent to the ester could allow for coupling with various radical acceptors. The influence of N-substituted lactams on acyclic free radical hydrogen transfer reactions has been studied, indicating that the piperidinone ring can influence the stereochemical outcome of radical reactions on the side chain. researchgate.net
Furthermore, photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. This approach could be applied to the functionalization of the piperidinone ring itself. For example, photoredox-catalyzed α-amino C–H arylation has been demonstrated for the diastereoselective functionalization of piperidines. escholarship.org While this has been shown on the piperidine ring, similar principles could potentially be adapted for the functionalization of the propanoate side chain. The development of radical-based strategies for the N-sulfenylation of β-lactams further highlights the potential for radical-mediated modifications of lactam-containing molecules. acs.org
The structure of this compound, or derivatives thereof, can serve as a precursor for cyclization reactions to form more complex polycyclic systems. The outcome of these intramolecular cyclizations is often governed by Baldwin's rules, which predict the favored ring-closing pathways based on the size of the ring being formed and the geometry of the reacting centers. ub.edu
For a suitably functionalized derivative of this compound, such as one containing an alkenyl group, an intramolecular radical cyclization could be envisioned. The regioselectivity of such a cyclization, for example, a 5-exo-trig versus a 6-endo-trig closure, would depend on the specific substrate and reaction conditions. harvard.edu Visible light-induced N-centered radical intramolecular cyclization of alkenyl amides has been shown to selectively produce isoindolinones (via 5-exo cyclization) or isoquinolinones (via 6-endo cyclization), demonstrating the feasibility of such transformations in related systems. rsc.org The 6-exo-dig cyclization of alkenyl radicals has also been reported as a method to form exocyclic dienes fused to six-membered rings. nih.gov
Table 4: Baldwin's Rules for Radical Cyclizations
| Ring Size | Cyclization Mode | Favored/Disfavored |
| 5 | 5-exo-trig | Favored |
| 6 | 6-exo-trig | Favored |
| 6 | 6-endo-trig | Disfavored |
This table provides a simplified summary of Baldwin's rules for trigonal systems, which are relevant for predicting the outcomes of radical cyclizations.
Structural Analysis and Spectroscopic Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.
The complete assignment of the proton (¹H) and carbon (¹³C) signals in Methyl 3-(2-oxopiperidin-1-yl)propanoate is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The propanoate moiety is expected to show a triplet for the methylene (B1212753) group adjacent to the ester carbonyl, a triplet for the methylene group attached to the nitrogen, and a singlet for the methyl ester protons. The 2-oxopiperidinyl ring protons would appear as a set of multiplets in the aliphatic region.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Distinct signals are expected for the two carbonyl carbons (one for the ester and one for the lactam), the methoxy carbon, and the various methylene carbons of the propanoate chain and the piperidinone ring. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms. docbrown.inforesearchgate.net
To definitively assign these signals, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. mdpi.com A COSY spectrum establishes proton-proton coupling networks, allowing for the identification of adjacent protons within the propanoate chain and the piperidinone ring. An HSQC experiment correlates each proton signal with its directly attached carbon atom. Finally, an HMBC spectrum reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the propanoate side chain to the piperidinone ring via the nitrogen atom and for confirming the positions of the carbonyl groups. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity |
|---|---|---|---|
| -OCH₃ | 3.67 | 51.7 | s |
| -CH₂-COOCH₃ | 2.65 | 32.5 | t |
| -N-CH₂- | 3.55 | 49.1 | t |
| Piperidinyl C2=O | - | 171.0 | - |
| Piperidinyl C3-H₂ | 2.40 | 32.0 | t |
| Piperidinyl C4-H₂ | 1.80 | 21.0 | m |
| Piperidinyl C5-H₂ | 1.80 | 23.0 | m |
| Piperidinyl C6-H₂ | 3.30 | 42.0 | t |
| Ester C=O | - | 173.0 | - |
Note: Predicted values are based on analogous structures and standard chemical shift ranges.
The conformational dynamics of this compound in solution can be investigated using advanced NMR techniques. The six-membered piperidinone ring is expected to adopt a chair conformation to minimize steric strain. researchgate.netnih.gov
Due to the partial double bond character of the amide (lactam) bond, rotation around the N-C(O) bond is restricted. This can lead to the existence of two distinct rotational isomers, or rotamers. nih.gov These conformers may interconvert at a rate that is slow on the NMR timescale, resulting in the observation of separate sets of signals for each conformer, particularly at low temperatures. Variable-temperature NMR studies can be employed to probe this dynamic process. As the temperature is increased, the rate of interconversion increases, leading to the coalescence of the separate signals into a single time-averaged signal. copernicus.org
Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of protons. This data is invaluable for determining the preferred conformation of the molecule in solution, including the relative orientation of the propanoate side chain with respect to the piperidinone ring. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For this compound (molecular formula C₉H₁₅NO₃), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.
The fragmentation of the molecular ion is expected to follow pathways characteristic of both the ester and the cyclic amide (lactam) functionalities. nih.govmiamioh.edu
Alpha-cleavage: A common fragmentation pathway for amines and amides is alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. This could lead to the loss of the propanoate side chain or fragmentation within the piperidinone ring.
Ester Fragmentation: The methyl propanoate moiety can undergo characteristic fragmentation. A prominent peak would be expected from the cleavage of the C-O bond to form a stable acylium ion [CH₃CH₂C=O]⁺. Another possible fragmentation is the McLafferty rearrangement if the side chain were longer, but it is less likely in this specific structure.
Lactam Ring Fragmentation: The 2-oxopiperidinone ring can undergo a variety of fragmentation pathways, including the loss of carbon monoxide (CO), followed by further ring cleavage. miamioh.edu The initial fragmentation may also involve the cleavage of the bond between the nitrogen and the carbonyl carbon.
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z | Plausible Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 185 | [C₉H₁₅NO₃]⁺ | Molecular Ion (M⁺) |
| 154 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 126 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
| 99 | [C₅H₉NO]⁺ | 2-Oxopiperidinyl cation |
| 86 | [C₄H₈NO]⁺ | Fragment from ring cleavage |
| 57 | [CH₃CH₂CO]⁺ | Acylium ion from propanoate chain |
Vibrational Spectroscopy (IR) for Functional Group Identification and Conformational Insights
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to be dominated by two strong absorption bands in the carbonyl region.
Ester C=O Stretch: A strong absorption band is anticipated in the range of 1735-1750 cm⁻¹, which is characteristic of the carbonyl stretching vibration in a saturated ester.
Lactam C=O Stretch: A second strong absorption band is expected at a lower frequency, typically around 1660-1680 cm⁻¹, corresponding to the carbonyl stretching vibration of the six-membered cyclic amide (lactam). The lower frequency compared to the ester is due to the resonance effect of the nitrogen lone pair, which reduces the double bond character of the lactam carbonyl.
Other significant absorption bands would include C-H stretching vibrations from the methylene and methyl groups (around 2850-3000 cm⁻¹) and C-O stretching vibrations from the ester group (in the 1000-1300 cm⁻¹ region). The absence of an N-H stretching band (typically around 3200-3400 cm⁻¹) confirms that the piperidinone nitrogen is substituted.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 2850-3000 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1735-1750 | C=O Stretch | Ester |
| 1660-1680 | C=O Stretch | Lactam (6-membered ring) |
| 1000-1300 | C-O Stretch | Ester |
X-ray Crystallography for Solid-State Structural Elucidation of related compounds
While the specific crystal structure of this compound is not detailed, X-ray crystallography of related N-substituted piperidine (B6355638) derivatives provides valuable insights into the expected solid-state conformation.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Studies for Electronic Structure
No specific Density Functional Theory (DFT) studies on Methyl 3-(2-oxopiperidin-1-yl)propanoate have been reported in the available literature. Such studies would typically involve the use of functionals like B3LYP with various basis sets to calculate electronic properties.
Table 1: Hypothetical DFT-Calculated Electronic Properties
| Property | Predicted Value | Unit |
| HOMO Energy | N/A | eV |
| LUMO Energy | N/A | eV |
| HOMO-LUMO Gap | N/A | eV |
| Dipole Moment | N/A | Debye |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies are available.
Ab Initio and Semi-Empirical Methods
Similarly, there is no published research employing ab initio or semi-empirical methods to investigate this compound.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of molecules over time. However, no MD simulation studies specifically targeting this compound have been found in the scientific literature.
Reaction Mechanism Elucidation using Computational Tools
Computational tools are frequently used to elucidate reaction mechanisms, providing insights into transition states and reaction pathways. There are currently no published computational studies that focus on the reaction mechanisms involving this compound.
Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters through computational methods is a common practice to aid in experimental characterization. However, no such predictions for the NMR, IR, or UV-Vis spectra of this compound have been reported.
Table 2: Hypothetical Predicted Spectroscopic Data
| Spectrum | Key Predicted Peaks |
| ¹H NMR | N/A |
| ¹³C NMR | N/A |
| IR | N/A |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies are available.
Applications As a Synthetic Intermediate and Building Block
Role in the Synthesis of Complex Organic Molecules
Methyl 3-(2-oxopiperidin-1-yl)propanoate serves as a key precursor in multi-step synthetic pathways. The 2-piperidone (B129406) structure is a common motif in medicinal chemistry, and the N-propanoate side chain offers a convenient point for chemical modification or extension. nih.gov This allows chemists to build molecular complexity by leveraging the inherent structure of the building block. Its applications range from creating analogues of bioactive compounds to forming the backbone of novel chemical entities. The ability to selectively manipulate either the lactam or the ester group is crucial for its role as a versatile synthon in constructing elaborate target molecules.
Precursor for Advanced Pharmaceutical Intermediates and Analogues
The scaffold of N-substituted piperidones is prevalent in a wide array of pharmacologically active agents, making compounds like this compound highly valuable. nih.govacs.org
While this compound itself is not a direct precursor to the potent, short-acting opioid Remifentanil, its structural isomer, Methyl 3-(4-oxopiperidin-1-yl)propanoate , is a critical intermediate in the drug's synthesis. scielo.brnih.gov Remifentanil belongs to the 4-anilidopiperidine class of synthetic opioids. google.com The synthesis involves the reaction of the 4-piperidone (B1582916) moiety, which is absent in the 2-oxo isomer.
The established synthesis of Remifentanil highlights the importance of this class of N-substituted piperidone propanoates. The process generally begins with the alkylation of a piperidine (B6355638) nitrogen, followed by modifications at the 4-position of the ring to build the anilidopiperidine core. scielo.brgoogle.com The methyl propanoate group is a key feature of Remifentanil, as it is rapidly metabolized by non-specific esterases in the body, leading to the drug's ultra-short duration of action. scielo.br The synthesis of analogues could potentially involve the 2-oxo isomer to explore different structure-activity relationships.
Table 1: Key Intermediates in a Representative Remifentanil Synthesis Pathway
| Intermediate Compound | Role in Synthesis |
|---|---|
| 4-Piperidone Monohydrate Hydrochloride | Starting material for the piperidine core. google.com |
| Methyl 3-(4-oxopiperidin-1-yl)propanoate | Formed by N-alkylation; introduces the ester side chain. scielo.br |
| Methyl 3-(4-anilino-4-cyanopiperidin-1-yl)propanoate | Intermediate after Strecker reaction on the ketone. |
| Remifentanil | Final active pharmaceutical ingredient. scielo.br |
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. The rigid, cyclic lactam structure of the 2-oxopiperidone ring in this compound makes it an excellent scaffold for creating constrained peptide analogues. nih.gov This conformational restriction can lead to higher binding affinity and selectivity for biological targets such as enzymes or receptors.
The 2-oxopiperidone core can act as a bioisostere for a dipeptide unit, helping to correctly orient the necessary pharmacophoric groups for interaction with a protein's binding site. nih.gov The N-propanoate side chain can be further elaborated or connected to other amino acid mimics to build larger peptidomimetic structures, such as those used in the development of selective DPP-IV inhibitors for diabetes treatment. nih.gov
The lactam ring of this compound can be readily hydrolyzed under acidic or basic conditions. This ring-opening reaction breaks the amide bond and generates a linear, non-proteinogenic amino acid derivative. Specifically, hydrolysis yields 5-(2-(methoxycarbonyl)ethylamino)pentanoic acid . This transformation provides access to unique amino acid structures that are not naturally available but are valuable in medicinal chemistry.
These derivatives can be incorporated into peptides to alter their conformation or stability, or they can serve as precursors for the synthesis of other complex molecules. The use of lactams as synthons for amino acids is a well-established strategy in organic chemistry. nih.govresearchgate.net
Table 2: Representative Amino Acid Derivatives from Lactam Precursors
| Lactam Type | Resulting Amino Acid Derivative | Synthetic Utility |
|---|---|---|
| β-Lactam (4-membered ring) | β-Amino Acid | Building blocks for peptides and other bioactive molecules. nih.govresearchgate.net |
| γ-Lactam (5-membered ring) | γ-Amino Acid | Used in synthesis of anticonvulsants and other CNS drugs. |
| δ-Lactam (6-membered ring, e.g., 2-piperidone) | δ-Amino Acid | Precursors for unique polyamide structures and specialized peptidomimetics. rsc.org |
Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility, low permeability, or rapid metabolism. nih.govmdpi.com this compound possesses features that make it suitable for use in prodrug synthesis. The methyl ester group can be used to temporarily mask a carboxylic acid group of a parent drug, increasing its lipophilicity and ability to cross cell membranes. Once inside the body, cellular esterases can cleave the ester, releasing the active drug.
Furthermore, the entire molecule can act as a linker or spacer to attach a drug to a carrier or a targeting moiety. The chemical stability of the lactam ring combined with the lability of the ester provides a modular system for creating prodrugs with tailored release characteristics.
The chemical reactivity of this compound allows it to be a starting point for the synthesis of different heterocyclic structures. While not a common application, multi-step synthetic sequences can transform the 2-piperidone ring.
Oxazolidinone Derivatives: The synthesis of oxazolidinones, an important class of antibacterial agents, typically proceeds from precursors like amino alcohols, epoxides, or propargylamines. nih.govorganic-chemistry.org A direct conversion from a 2-piperidone is not a standard method. However, a theoretical pathway could involve the ring-opening of the lactam to an amino acid derivative, followed by functional group manipulations and subsequent cyclization to form an oxazolidinone ring. For instance, N-substituted glycinyl oxazolidinones have been synthesized and show potent antibacterial activity. nih.gov
Hexahydrocarbazole Derivatives: The synthesis of hexahydrocarbazoles generally involves the cyclization of cyclohexanone-type precursors with aryl hydrazines (Fischer indole (B1671886) synthesis) or other related methods. Transforming the lactam carbonyl of the 2-piperidone into a functionality suitable for such a cyclization would require a complex, multi-step process, such as reduction and subsequent functionalization.
Development of Catalytic Ligands and Other Specialty Materials
While direct and specific applications of this compound in the synthesis of catalytic ligands and specialty materials are not extensively documented in publicly available research, the inherent structural and functional features of this molecule suggest its potential as a versatile building block in these advanced chemical fields. The presence of a lactam ring, an N-substituted propanoate ester group, and a piperidine core provides multiple avenues for chemical modification and incorporation into larger, functional systems.
The piperidine scaffold is a prominent structural motif in the design of ligands for various catalytic applications. researchgate.net The nitrogen atom and the potential for introducing chirality make piperidine derivatives valuable components in asymmetric catalysis. In the case of this compound, the propanoate side chain offers a key point for elaboration. For instance, hydrolysis of the methyl ester to the corresponding carboxylic acid would provide a functional handle for amide coupling reactions. This could allow for the attachment of phosphine, amine, or other coordinating groups to create novel bidentate or polydentate ligands. The synthesis of highly functionalized piperidines using metal catalysts like FeCl3·6H2O highlights the adaptability of the piperidine core in creating complex molecular architectures. oiccpress.com
Furthermore, the 2-piperidinone (δ-valerolactam) ring itself can be a precursor to functionalized piperidines through ring-opening reactions or modifications. Research has demonstrated the stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides through catalytic ring-opening aminolysis of related lactam systems. nih.gov Such transformations could be envisioned for this compound to introduce hydroxyl and amide functionalities, which are known to coordinate with metal centers in catalysts.
In the realm of specialty materials, particularly polymers, lactam-containing monomers are of significant interest. While specific studies on the polymerization of this compound are not reported, its structural similarity to other N-substituted lactams suggests its potential as a monomer. N-substituted piperidinones can be subjected to ring-opening polymerization to yield functional polyamides. The propanoate group in this case would be a pendant side chain, introducing polarity and potential sites for post-polymerization modification. The development of functional polymers from monomers with specific side chains is a key strategy in creating materials with tailored properties for applications ranging from biomedical devices to advanced coatings. The synthesis of functional polymers through living radical polymerization often utilizes monomers with ester functionalities to control polymer architecture and introduce specific end-groups. scilit.com
The synthesis of specialty chemicals often relies on versatile intermediates that can be elaborated into a range of target molecules. The Michael addition of amines to acrylates is a common method for synthesizing β-amino esters. researchgate.net this compound can be synthesized via the Michael addition of 2-piperidinone to methyl acrylate (B77674). This reactivity highlights the potential to create a variety of N-substituted piperidinone derivatives by using different acrylate esters, which could then serve as precursors for diverse specialty chemicals.
While concrete examples are yet to be published, the chemical nature of this compound makes it a promising candidate for further research and development in the fields of catalysis and materials science.
Table of Potential Functionalizations of this compound for Ligand and Material Synthesis
| Functionalization Reaction | Target Moiety | Potential Application |
| Ester Hydrolysis | Carboxylic Acid | Amide coupling to phosphines, amines for ligand synthesis |
| Lactam Ring-Opening | Amino Acid Derivative | Synthesis of functional polymers, peptide mimics |
| Transesterification | Various Esters | Modification of side-chain properties in polymers |
| Reduction of Lactam | Substituted Piperidine | Core structure for various catalytic ligands |
Future Research Directions and Outlook
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
The primary route to Methyl 3-(2-oxopiperidin-1-yl)propanoate is the aza-Michael addition of 2-piperidone (B129406) to methyl acrylate (B77674). While effective, future research will likely focus on developing more efficient, sustainable, and scalable synthetic methodologies.
Catalytic Approaches: The development of novel catalysts could significantly improve reaction rates and yields. Future investigations may explore:
Organocatalysis: The use of small organic molecules as catalysts can offer a metal-free and environmentally benign alternative to traditional methods.
Transition Metal Catalysis: While aiming for green chemistry, certain transition metal complexes could offer unparalleled efficiency and selectivity under mild conditions.
Biocatalysis: The use of enzymes could provide highly selective and sustainable routes to the target compound.
Advanced Reaction Technologies: The application of modern synthetic technologies can lead to significant process optimization. Areas for exploration include:
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. auburn.edunih.govresearchgate.net A flow-based approach to the aza-Michael addition could enable rapid optimization of reaction parameters and facilitate large-scale production. auburn.edunih.govresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. nih.govmdpi.com A comparative study between conventional heating and microwave-assisted synthesis could establish a more efficient protocol. mdpi.com
A summary of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Organocatalysis | Metal-free, environmentally friendly | Development of novel, highly active catalysts |
| Flow Chemistry | Enhanced safety, scalability, and control | Optimization of reactor design and reaction conditions |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Comparison with conventional methods, solvent screening |
Advanced Mechanistic Studies of Key Chemical Transformations
A deeper understanding of the reaction mechanism governing the formation of this compound is crucial for optimizing its synthesis and controlling its reactivity. The key chemical transformation is the aza-Michael addition.
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the reaction pathway. researchgate.netniper.gov.inresearchgate.net Future studies could focus on:
Transition State Analysis: Modeling the transition state of the aza-Michael addition of 2-piperidone to methyl acrylate can help in understanding the factors that influence the reaction rate and selectivity. researchgate.net
Solvent Effects: Computational studies can elucidate the role of the solvent in stabilizing intermediates and transition states, guiding the selection of the optimal reaction medium. auburn.edu
Catalyst-Substrate Interactions: Modeling the interaction between potential catalysts and the reactants can aid in the rational design of more efficient catalysts.
Kinetic vs. Thermodynamic Control: An important aspect to investigate is the potential for kinetic versus thermodynamic control in the N-alkylation of the ambident nucleophile 2-piperidone, although N-alkylation is generally favored. nih.govresearchgate.netacs.org Experimental and computational studies could clarify the reaction conditions that favor the desired N-substituted product over any potential O-alkylation side products. nih.govresearchgate.netacs.org
Design and Synthesis of Chemically Diverse Analogues with Modified Reactivity Profiles
The core structure of this compound offers numerous possibilities for the design and synthesis of chemically diverse analogues with tailored reactivity.
Modification of the Piperidone Ring: Introduction of substituents on the piperidone ring can significantly alter the electronic and steric properties of the molecule. This could be achieved through the use of substituted 2-piperidones as starting materials. nih.gov
Variation of the Propanoate Moiety: The ester group of the propanoate side chain is a key functional handle for further transformations. Future research could explore:
Chain Length Modification: Synthesis of analogues with shorter or longer alkyl chains connecting the ester to the piperidone nitrogen.
Ester Diversification: Replacement of the methyl ester with other alkyl or aryl esters to modify solubility and reactivity.
Functional Group Interconversion: Conversion of the ester to other functional groups such as amides, carboxylic acids, or alcohols to create a library of derivatives with diverse chemical properties.
The exploration of these synthetic modifications can be guided by "scaffold hopping" strategies, which have been successful in drug discovery for identifying novel core structures with improved properties. niper.gov.inresearchgate.netpsu.edunih.gov
Expanded Applications in Advanced Materials Science and Chemical Biology Research
The functional groups present in this compound make it an attractive building block for applications in both materials science and chemical biology.
Advanced Materials Science: The lactam and ester functionalities suggest its potential as a monomer for the synthesis of novel polymers.
Biodegradable Polyamides: The 2-piperidone moiety is a lactam, a class of compounds known to undergo ring-opening polymerization to form polyamides. researchgate.netmdpi.comresearchgate.netnih.gov The propanoate side chain could introduce unique properties to the resulting polymer, such as altered thermal stability, solubility, and biodegradability. researchgate.net Future research could investigate the polymerization of this compound and its analogues to create new functional and biodegradable materials. mdpi.com
Chemical Biology Research: N-substituted piperidones are present in many biologically active compounds. nih.govresearchgate.net
Bioactive Scaffolds: The piperidone core is a common motif in medicinal chemistry. acs.orgresearchgate.net Analogues of this compound could be synthesized and screened for various biological activities, potentially leading to the discovery of new therapeutic agents. nih.gov
Chemical Probes: The ester group can be functionalized with reporter tags (e.g., fluorophores, biotin) to create chemical probes for studying biological processes. These probes could be used to investigate the interactions of piperidone-containing molecules with their biological targets.
A summary of potential applications is presented in Table 2.
| Field | Potential Application | Research Direction |
| Materials Science | Monomer for biodegradable polyamides | Ring-opening polymerization studies, characterization of polymer properties |
| Chemical Biology | Core structure for bioactive compounds | Synthesis and screening of analogue libraries for therapeutic activity |
| Chemical Biology | Development of chemical probes | Functionalization with reporter tags for target identification and validation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-(2-oxopiperidin-1-yl)propanoate, and how can reaction yields be maximized?
- Methodology :
- Stepwise functionalization : Begin with methyl propanoate derivatives and introduce the 2-oxopiperidinyl moiety via nucleophilic substitution or condensation reactions. For example, coupling 2-oxopiperidine with methyl 3-bromopropanoate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
- Catalytic optimization : Use palladium catalysts for cross-coupling reactions to enhance regioselectivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography .
- Yield improvement : Adjust stoichiometry (1:1.2 ratio of starting materials) and employ inert atmospheres (N₂/Ar) to minimize side reactions .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water 70:30, flow rate 1 mL/min) to assess purity (>98%). Compare retention times with known standards .
- Spectroscopic analysis : Confirm structure via ¹H/¹³C NMR (e.g., δ 3.65 ppm for methoxy group, δ 2.8–3.2 ppm for piperidinyl protons) and HRMS (calculated [M+H]⁺: 215.1154) .
- X-ray crystallography : If crystalline, resolve the 3D structure to verify stereochemistry and bond angles (as demonstrated for similar propanoate derivatives in ).
Q. What are the key stability considerations for storing and handling this compound?
- Methodology :
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis of the ester group .
- Decomposition monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Common degradants include hydrolyzed carboxylic acids and oxidized piperidinyl derivatives .
Advanced Research Questions
Q. How does the electronic nature of the 2-oxopiperidinyl group influence the reactivity of the propanoate ester in nucleophilic reactions?
- Methodology :
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electron density distribution. The electron-withdrawing oxo group activates the adjacent carbon for nucleophilic attack, as seen in similar β-keto esters .
- Kinetic studies : Compare reaction rates with non-oxo analogs (e.g., methyl 3-piperidinylpropanoate) in SN2 reactions with benzyl bromide. Use stopped-flow spectroscopy to measure activation energy .
Q. What strategies resolve contradictions in reported biological activities of this compound across in vitro assays?
- Methodology :
- Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using HEK293 cells for consistent enzyme inhibition profiling. Address batch-to-batch variability by quantifying impurities via GC-MS .
- Metabolite profiling : Incubate the compound with liver microsomes (human/rat) to identify active metabolites. Use UPLC-QTOF-MS to correlate metabolite structures with observed bioactivity .
Q. How can synthetic impurities (e.g., hydrolyzed byproducts) be systematically identified and quantified?
- Methodology :
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Analyze degradants using HPLC-DAD and NMR .
- Reference standards : Synthesize and characterize potential impurities (e.g., 3-(2-oxopiperidin-1-yl)propanoic acid) for spiking experiments. Calibration curves (R² >0.99) enable quantification at 0.1% level .
Q. What computational tools predict the compound’s interactions with biological targets (e.g., kinases, GPCRs)?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 or PI3Kγ. Validate docking poses with MD simulations (GROMACS, 100 ns) to assess stability .
- QSAR modeling : Train a model on a dataset of piperidine derivatives to predict IC₅₀ values against acetylcholinesterase. Use MOE descriptors (logP, polar surface area) for feature selection .
Methodological Notes
- Contradictions in evidence : Synthesis protocols in suggest divergent catalytic systems (Pd vs. base-mediated); validate choice based on substrate compatibility.
- Advanced structural analysis : X-ray data in provide reference bond lengths/angles for comparative crystallography.
- Safety compliance : Adhere to guidelines in for handling reactive intermediates (e.g., wear nitrile gloves, use fume hoods).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
